molecular formula C17H14N4O4S B2880003 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896328-60-2

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2880003
M. Wt: 370.38
InChI Key: DHDXUPNLAAFEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis of Triazine Derivatives

Triazine derivatives have been synthesized and investigated for various pharmacological activities, including antimalarial and antimicrobial properties. A study by Fahim and Ismael (2021) explored the synthesis of sulfonamide derivatives, demonstrating their potential in antimalarial activity and providing insights into their molecular docking studies against COVID-19 targets (Fahim & Ismael, 2021).

Antimicrobial and Antitumor Activities

The development of novel heterocyclic compounds incorporating thiadiazole moieties has been researched for their antimicrobial and antitumor properties. For instance, Fadda et al. (2017) synthesized compounds assessed against the cotton leafworm, highlighting the insecticidal potential of these chemical structures (Fadda et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds with complex heterocyclic structures have been explored for their potential to inhibit specific enzymes related to diseases. Shibuya et al. (2018) discovered an aqueous-soluble inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase-1, suggesting a pathway for treating diseases associated with enzyme overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-15(18-8-11-4-5-12-13(7-11)25-10-24-12)9-26-16-19-14-3-1-2-6-21(14)17(23)20-16/h1-7H,8-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDXUPNLAAFEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

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